1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one
CAS No.: 2034509-56-1
Cat. No.: VC4148960
Molecular Formula: C21H25N3O3S2
Molecular Weight: 431.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034509-56-1 |
|---|---|
| Molecular Formula | C21H25N3O3S2 |
| Molecular Weight | 431.57 |
| IUPAC Name | 1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-3-phenylsulfanylpropan-1-one |
| Standard InChI | InChI=1S/C21H25N3O3S2/c1-22-19-9-5-6-10-20(19)24(29(22,26)27)17-11-14-23(15-12-17)21(25)13-16-28-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3 |
| Standard InChI Key | ZKWQKGRCCNYAMN-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CCSC4=CC=CC=C4 |
Introduction
The compound 1-(4-(3-methyl-2,2-dioxidobenzo[c] thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a thiadiazole moiety, a piperidine ring, and a phenylthio group, which contribute to its unique chemical properties and potential biological activities. This compound is of interest in pharmaceutical research due to its structural complexity and potential applications in medicinal chemistry.
Synthesis
The synthesis of such compounds typically involves multiple steps, including:
-
Retrosynthetic Analysis: Breaking down the target molecule into simpler precursors to identify potential synthetic pathways.
-
Coupling Reactions: Utilizing techniques like amide coupling or thioether formation to assemble the molecule.
Analysis Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
-
Mass Spectrometry (MS): To confirm molecular weight and structure.
-
Differential Scanning Calorimetry (DSC): To study thermal properties.
Pharmaceutical Applications
-
Biological Activity: Compounds with thiadiazole and piperidine moieties often exhibit biological activity, making them candidates for drug development.
-
Pharmacokinetic Properties: Modifications to the compound can alter its absorption, distribution, metabolism, and excretion (ADME) properties.
Material Science Applications
-
Unique Chemical Properties: The presence of sulfur and nitrogen heterocycles can contribute to interesting material properties, such as conductivity or optical activity.
Table: Comparison of Related Thiadiazole Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume